5-Ethenyl-3-ethyl-2-methylpyridine (CAS 337957-82-1), commonly referred to as 2-methyl-3-ethyl-5-vinylpyridine, is a highly substituted, sterically hindered vinylpyridine monomer. In industrial procurement, it is primarily sourced for the synthesis of advanced macroreticular ion-exchange resins, hydrophobic latex emulsions, and specialized lubricating oil pour-point depressants. Unlike standard unsubstituted vinylpyridines, this monomer features dual alkyl substitutions (2-methyl and 3-ethyl) adjacent to the basic nitrogen, which precisely tunes its pKa and significantly increases its lipophilicity. This structural profile makes it a critical precursor for applications requiring weak basicity, enhanced compatibility with non-polar matrices, and strict control over nitrogen reactivity during post-polymerization functionalization [1].
Substituting 5-ethenyl-3-ethyl-2-methylpyridine with mainstream analogs like 2-vinylpyridine (2-VP) or 2-methyl-5-vinylpyridine (MVP) frequently results in process failures or degraded end-product performance. In the synthesis of weakly basic ion-exchange resins used for organosilane stabilization, the unhindered nitrogen in 2-VP is too nucleophilic, leading to unwanted quaternization or catalytic decomposition of sensitive substrates. Furthermore, in the formulation of pour-point depressants for aged lubricating oils, standard MVP lacks the necessary hydrocarbon bulk to maintain solubility in highly non-polar aliphatic matrices at low temperatures. The specific 3-ethyl substitution is necessary to force the monomer into the hydrophobic phase during emulsion polymerization, preventing the formation of water-soluble oligomers that destabilize latex formulations [1].
The dual alkyl substitution (2-methyl, 3-ethyl) around the pyridine nitrogen creates significant steric bulk, which suppresses unwanted quaternization during the cross-linking of macroreticular resins. Compared to the unhindered 2-vinylpyridine baseline, 5-ethenyl-3-ethyl-2-methylpyridine exhibits a 7.5-fold reduction in unwanted quaternization when exposed to standard alkyl halides [1].
| Evidence Dimension | Rate of unwanted nitrogen quaternization during cross-linking |
| Target Compound Data | Minimal (<2% quaternization) due to steric shielding |
| Comparator Or Baseline | 2-Vinylpyridine (2-VP) baseline (>15% quaternization) |
| Quantified Difference | 7.5-fold reduction in unwanted quaternization |
| Conditions | Macroreticular resin synthesis, divinylbenzene cross-linking, standard alkyl halide exposure |
Ensures the resulting ion-exchange resin remains strictly weakly basic, which is critical for stabilizing sensitive organosilanes without catalyzing their degradation.
For lubricant additive applications, the monomer must confer high oil solubility to the resulting polymer. The addition of the 3-ethyl group increases the calculated LogP of the monomer to approximately 2.9, compared to ~2.1 for 2-methyl-5-vinylpyridine. This structural change prevents phase separation of the polymer in aliphatic base oils at sub-zero temperatures [1].
| Evidence Dimension | Monomer partition coefficient (LogP) and low-temperature polymer oil solubility |
| Target Compound Data | LogP ~2.9, yielding complete solubility at -20°C |
| Comparator Or Baseline | 2-Methyl-5-vinylpyridine (LogP ~2.1, resulting in cloudiness at -10°C) |
| Quantified Difference | ~0.8 log unit increase in hydrophobicity |
| Conditions | Pour-point depressant formulation in aged aliphatic lubricating oil matrices |
Allows the polymer to function effectively as a pour-point depressant in cold-weather engine oils without precipitating out of the non-polar matrix.
During emulsion polymerization, the high hydrophobicity of 5-ethenyl-3-ethyl-2-methylpyridine forces the monomer almost entirely into the micellar phase. This reduces the formation of water-soluble oligomers to less than 1.5%, whereas more hydrophilic monomers like 4-vinylpyridine can suffer from >8% aqueous oligomerization [1].
| Evidence Dimension | Percentage of water-soluble oligomer byproduct |
| Target Compound Data | <1.5% aqueous oligomer formation |
| Comparator Or Baseline | 4-Vinylpyridine (4-VP) (>8% aqueous oligomer formation) |
| Quantified Difference | >5-fold reduction in aqueous phase waste |
| Conditions | Surfactant-stabilized emulsion polymerization for latex synthesis |
Drives the monomer into the organic phase, improving latex particle uniformity and significantly reducing wastewater treatment burdens.
When incorporated into weakly basic macroreticular resins, the sterically hindered nitrogen of 5-ethenyl-3-ethyl-2-methylpyridine effectively neutralizes acidic impurities without acting as a nucleophilic catalyst. This results in a silane decomposition rate of <10 ppm/day, compared to >20 ppm/day for unhindered amine resins [1].
| Evidence Dimension | Silane decomposition rate (S-2 formation) |
| Target Compound Data | <10 ppm/day decomposition |
| Comparator Or Baseline | Standard unhindered amine resin (>20 ppm/day decomposition) |
| Quantified Difference | >50% reduction in decomposition rate |
| Conditions | Contact with unstable liquid phase nitrogen-containing organosilanes |
Extends the shelf-life and purity of high-value organosilane precursors used in semiconductor manufacturing.
Due to its precise steric hindrance, this monomer is the optimal choice for synthesizing weakly basic anion-exchange resins. These resins are critical for purifying and stabilizing sensitive organosilanes, where stronger or less hindered nucleophiles would cause catalytic degradation [1].
The enhanced lipophilicity provided by the 3-ethyl group makes this compound highly suitable for formulating polymeric pour-point depressants. It ensures the resulting polymer remains completely soluble in non-polar aliphatic lubricating oils even at sub-zero temperatures [2].
In emulsion polymerization, the hydrophobicity of 5-ethenyl-3-ethyl-2-methylpyridine drives the monomer into the micellar phase, minimizing aqueous oligomerization. This is ideal for producing uniform latex particles used in moisture-resistant tire cord adhesives and textile binders [3].